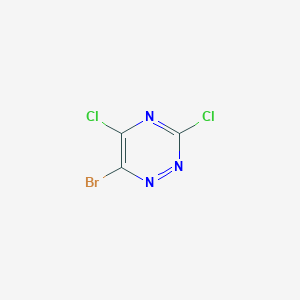

6-Bromo-3,5-dichloro-1,2,4-triazine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C3BrCl2N3 |

|---|---|

Molecular Weight |

228.86 g/mol |

IUPAC Name |

6-bromo-3,5-dichloro-1,2,4-triazine |

InChI |

InChI=1S/C3BrCl2N3/c4-1-2(5)7-3(6)9-8-1 |

InChI Key |

XYCUVRFDNBCPDA-UHFFFAOYSA-N |

Canonical SMILES |

C1(=C(N=NC(=N1)Cl)Br)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 6 Bromo 3,5 Dichloro 1,2,4 Triazine and Analogous Halogenated 1,2,4 Triazines

General Strategies for the Construction of the 1,2,4-Triazine (B1199460) Ring System

The formation of the 1,2,4-triazine ring is the foundational step in the synthesis of its many derivatives. Several reliable methods have been established for this purpose.

A prevalent and versatile method for synthesizing the 1,2,4-triazine ring involves the condensation reaction between amidrazones and 1,2-dicarbonyl compounds. researchgate.net This reaction is known for its reliability and the ability to introduce a variety of substituents onto the resulting triazine ring based on the choice of starting materials. The regioselectivity of the cyclocondensation is generally predictable; the reaction typically proceeds through the initial condensation of the more electrophilic aldehyde group of the dicarbonyl compound with the more nucleophilic hydrazine (B178648) part of the amidrazone. researchgate.net This is followed by an intramolecular cyclization to form the 1,2,4-triazine. researchgate.net

A one-pot synthesis method has been developed using acid hydrazides, ammonium (B1175870) acetate, and dicarbonyl compounds on a silica (B1680970) gel surface under microwave irradiation, which offers advantages such as high yields and short reaction times. clockss.org More recent advancements have focused on the cyclocondensation of C-glycosyl formamidrazones with 1,2-dicarbonyl derivatives to produce novel C-glycosyl 1,2,4-triazines. researchgate.net

Tandem or domino reactions provide an efficient pathway for the synthesis of 1,2,4-triazines by avoiding the isolation of intermediates, which aligns with the principles of green chemistry by improving step and atom economy. ijpsr.infopharmaffiliates.com These approaches often involve the formation of multiple carbon-nitrogen bonds in a single pot. ijpsr.info

Recent developments include rhodium-catalyzed O-H insertion/rearrangement of N-acylhydrazones with N-sulfonyl-1,2,3-triazoles to generate intermediates that undergo cyclization to form 3,5,6-trisubstituted-1,2,4-triazines. organic-chemistry.org Another efficient method is the redox-efficient cyclodehydration of β-keto-N-acylsulfonamides with hydrazine salts, which proceeds under mild conditions and tolerates a wide array of functional groups. organic-chemistry.org

The inverse electron demand Diels-Alder (IEDDA) reaction is a powerful tool in heterocyclic chemistry. nih.gov While often used to react 1,2,4-triazines with dienophiles, it can also be a key step in their synthesis. For instance, sequential IEDDA reactions can be employed to build complex heterocyclic systems. labseeker.com The reaction of a 1,2,4,5-tetrazine (B1199680) with a dienophile first yields a 1,2-diazine after the loss of nitrogen, and this intermediate can potentially undergo further transformations to yield other heterocyclic systems. labseeker.com The reactivity in these cycloadditions can be tuned by the substituents on the heterocyclic ring. nih.gov This methodology has proven effective in the total synthesis of various natural products. nih.gov The reaction of 1,2,4-triazines with strained alkynes, such as bicyclononynes, proceeds readily at physiological temperatures, highlighting its potential utility. nih.gov

Directed Halogenation and Halogen Exchange Protocols for Triazine Scaffolds

For the synthesis of specifically halogenated triazines like 6-bromo-3,5-dichloro-1,2,4-triazine, methods for the direct and selective introduction of halogen atoms are essential.

A key analogous compound, 3,5,6-trichloro-1,2,4-triazine (B1313864), can be synthesized from azauracil precursors. A documented procedure starts with 5-bromo-6-azauracil (B188841). This precursor is treated with a mixture of phosphorus oxychloride and phosphorus pentachloride in the presence of N,N-diethylaniline. The reaction mixture is heated, leading to the chlorination and formation of the aromatic triazine ring. This process yields 3,5,6-trichloro-1,2,4-triazine in good yield after purification.

Table 1: Synthesis of 3,5,6-Trichloro-1,2,4-triazine

| Starting Material | Reagents | Conditions | Product | Yield |

|---|

This table summarizes the reaction conditions for the synthesis of 3,5,6-Trichloro-1,2,4-triazine from a 5-bromo-6-azauracil precursor, based on reported findings. organic-chemistry.org

This synthetic route is significant as it demonstrates that a fully halogenated 1,2,4-triazine can be obtained from a substituted uracil-type precursor. A similar strategy could potentially be envisioned for the target molecule.

Introducing a bromine atom at a specific position on a pre-existing dichloro-1,2,4-triazine ring requires a highly selective method. Given the electron-deficient nature of the triazine ring, standard electrophilic bromination is often challenging.

A powerful and widely applicable method for introducing a halogen to a heteroaromatic ring is the Sandmeyer reaction . organic-chemistry.orgwikipedia.org This reaction involves the conversion of a primary aromatic amine to a diazonium salt, which is then displaced by a nucleophile, such as bromide, in the presence of a copper(I) salt catalyst (e.g., CuBr). nih.govwikipedia.org To synthesize this compound, a hypothetical but chemically robust pathway would involve the Sandmeyer reaction on a 6-amino-3,5-dichloro-1,2,4-triazine precursor.

Table 2: Generalized Sandmeyer Bromination

| Precursor | Key Reagents | Intermediate | Product |

|---|

This table outlines the general transformation in a Sandmeyer bromination reaction, a key method for converting aryl amines to aryl bromides. organic-chemistry.orgwikipedia.org

This method offers high regioselectivity, as the position of the bromine atom is determined by the initial position of the amino group on the triazine ring. This makes it a superior strategy for synthesizing specifically substituted isomers that are difficult to obtain through direct halogenation. nih.govorganic-chemistry.org

Regioselective Substitution of Halogens for Derivatization

The derivatization of polyhalogenated 1,2,4-triazines, such as this compound, is fundamentally governed by the principle of regioselective nucleophilic aromatic substitution (SNAr). The 1,2,4-triazine ring is electron-deficient, which facilitates the displacement of its halogen substituents by a variety of nucleophiles. The key to regioselectivity lies in the differential reactivity of the halogen atoms, which is influenced by their intrinsic nature (e.g., bromo vs. chloro) and their position on the heterocyclic ring.

In a molecule like this compound, there are three potential sites for nucleophilic attack. Generally, the carbon-bromine bond is weaker than the carbon-chlorine bond, and bromide is a better leaving group than chloride. Furthermore, the electronic environment of each carbon atom attached to a halogen is unique, leading to a hierarchy of reactivity. This allows for the sequential and controlled substitution of the halogens.

For instance, a nucleophile can be directed to selectively replace one type of halogen over another by carefully controlling reaction conditions such as temperature, solvent, and the nature of the nucleophile. A soft nucleophile might preferentially attack at the carbon bearing the bromine, while harder nucleophiles under different conditions might favor substitution at a carbon-chlorine bond. This controlled reactivity is crucial for building complex molecular architectures from a relatively simple triazine core. The synthesis of various 2,4,6-trisubstituted-1,3,5-triazines from cyanuric chloride, a related halogenated heterocycle, exemplifies this principle, where sequential nucleophilic substitution at different temperatures allows for the creation of non-symmetrical derivatives. mdpi.com This strategic approach is vital for creating libraries of compounds for various applications, including drug discovery and materials science.

Advanced Synthetic Techniques in Halogenated 1,2,4-Triazine Chemistry

The synthesis of halogenated 1,2,4-triazine derivatives has benefited significantly from the adoption of advanced energy sources that enhance reaction rates, improve yields, and promote more environmentally friendly processes.

Microwave-Assisted Methodologies for Triazine Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in the synthesis of 1,2,4-triazine derivatives. mdpi.comchemistryviews.org This technique utilizes microwave irradiation to heat reaction mixtures rapidly and efficiently. The primary advantages over conventional heating methods include a dramatic reduction in reaction times (from hours to minutes), increased product yields, and often enhanced selectivity. mdpi.comresearchgate.net

In many cases, microwave-assisted synthesis can be performed in solvent-free conditions ("dry media"), where reactants are adsorbed onto a solid inorganic support that acts as an energy transfer medium. researchgate.net This approach not only simplifies the work-up procedure but also minimizes the use of volatile and often hazardous organic solvents, aligning with green chemistry principles. researchgate.netchim.it For example, the synthesis of various 1,2,4-triazine and 1,3,5-triazine (B166579) derivatives has been successfully achieved using microwave irradiation, demonstrating the versatility of this method for creating complex heterocyclic systems. nih.govacs.orgresearchgate.net

| Method | Reaction Time | Yield (%) | Solvent | Reference |

| Conventional | 4-5 hours | 69% | Ethanol | nih.govmdpi.com |

| Microwave | 2.5 minutes | up to 88% | DMF | nih.govmdpi.com |

| Microwave (Solvent-Free) | 10-15 minutes | Good to Excellent | None | chim.it |

Ultrasound-Assisted Synthetic Approaches to Triazine Derivatives

Ultrasound irradiation, or sonochemistry, is another advanced technique that has been successfully applied to the synthesis of 1,2,4-triazine and other heterocyclic derivatives. asianpubs.orgmdpi.com This method utilizes the energy of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with extremely high temperatures and pressures. asianpubs.org This energy input can significantly accelerate chemical reactions.

The application of ultrasound has been shown to improve yields and increase selectivity in the synthesis of 1,2,4-triazole (B32235) derivatives, a related class of heterocycles. asianpubs.org For the synthesis of 1,3,5-triazine derivatives, sonochemical methods have demonstrated a remarkable ability to shorten reaction times to as little as five minutes while maintaining high yields (>75%). nih.govmdpi.comnih.gov An important advantage of this technique is the ability to use water as a solvent, further enhancing its green credentials. nih.gov

| Method | Reaction Time | Yield (%) | Solvent | Reference |

| Conventional | 5-6 hours | 69% | Refluxing Solvent | nih.govmdpi.com |

| Ultrasound | 30-35 minutes | 84% | Room Temp. Solvent | nih.govmdpi.com |

| Ultrasound (Optimized) | 5 minutes | >75% | Water | nih.govmdpi.comnih.gov |

Green Chemistry Considerations in Halogenated Triazine Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the synthesis of halogenated triazines. chim.it The adoption of microwave-assisted and ultrasound-assisted methodologies is a significant step in this direction. chemistryviews.orgasianpubs.org

Key green chemistry benefits of these advanced techniques include:

Energy Efficiency: Reaction times are drastically reduced, leading to significant energy savings compared to conventional heating methods that often require prolonged reflux. chim.itnih.gov

Reduced Solvent Use: Many microwave-assisted syntheses can be performed under solvent-free conditions. chim.itresearchgate.net Sonochemical approaches can often utilize water as a benign solvent, replacing more hazardous organic solvents. nih.gov

Atom Economy: Efficient reactions with high yields mean that more of the starting materials are converted into the desired product, generating less waste. chim.it

Process Safety: Solvent-free microwave reactions can be performed in open vessels, avoiding the high pressures generated in sealed-vessel microwave reactions with solvents. mdpi.com

Structural Characterization and Spectroscopic Analysis of Halogenated 1,2,4 Triazine Systems

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

The molecular geometry of halogenated 1,2,4-triazines is of significant interest. For instance, the crystal structure of 6-bromo-1,2,4-triazin-3,5(2H,4H)-dione, a related compound, has been elucidated. researchgate.netnii.ac.jp The title compound, with the chemical formula C₃H₂BrN₃O₂, crystallizes in the monoclinic space group P2₁/c with a water molecule of crystallization. researchgate.netnii.ac.jp The 1,2,4-triazine (B1199460) ring in this molecule is essentially planar. The presence of the bromine atom and the dione (B5365651) functionality significantly influences the electronic distribution and geometry of the triazine core.

In a broader context, the structural motifs of pyrazolo[5,1-c] researchgate.netnii.ac.jpnih.govtriazines, which are fused heterocyclic systems containing a 1,2,4-triazine ring, have also been extensively studied. These studies reveal that the triazine ring system is generally planar, with minor deviations depending on the nature and position of the substituents. nih.gov The planarity of the heterocyclic system is a key feature influencing its electronic properties and interaction with biological targets. nih.gov

The supramolecular architecture of halogenated 1,2,4-triazines in the solid state is governed by a variety of non-covalent interactions. In the crystal structure of 6-bromo-1,2,4-triazin-3,5(2H,4H)-dione, extensive intermolecular hydrogen bonds of the N-H···O and O-H···O types are observed, linking the triazine molecules and the water molecules into a complex network. researchgate.netnii.ac.jp

Furthermore, other non-covalent interactions, such as N···Br, N···O, C···O, and Br···C short contacts, play a crucial role in stabilizing the crystal lattice. researchgate.netnii.ac.jp These interactions collectively lead to the formation of a continuous wave-like framework structure. researchgate.netnii.ac.jp The study of these interactions is fundamental to understanding the crystal packing and the physical properties of the material. The ability of triazines to form hydrogen bonds is a significant factor in their molecular recognition and can lead to the formation of insoluble aggregates, a phenomenon that can be influenced by the solvent environment. tdx.cat

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the structure of molecules in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and the dynamic processes that may be occurring.

For many 1,3,5-triazine (B166579) derivatives, the complexity of the NMR spectra can be indicative of dynamic equilibria, such as the presence of rotamers due to restricted rotation around the C-N bonds of amino substituents. tdx.cat This can lead to the splitting of signals and complex multiplicities. tdx.cat The choice of solvent can also significantly impact the appearance of the NMR spectra, with protic solvents potentially increasing the energy barrier for conformational exchange. tdx.cat

Table 1: Representative NMR Data for Substituted Triazine Derivatives

| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) | Reference |

|---|---|---|---|---|

| 6-Methyl-1,3,5-triazine-2,4-diamine | DMSO-d₆ | δ 6.6 (s, NH₂), 2.06 (s, CH₃) | Not specified | chemicalbook.com |

| N²-(2-(5-Bromo-1H-indol-3-yl)ethyl)-N⁴-phenethyl-1,3,5-triazine-2,4,6-triamine Hydrochloride | MeOD | δ 7.70 (d, J = 13.1 Hz, 1H), 7.33–7.17 (m, 8H), 3.71 (t, 2H), 3.05 (t, 2H), 2.89 (t, 2H) | Not specified | nih.gov |

| 4-Amino-3,7-dinitrotriazolo-[5,1-c] researchgate.netnii.ac.jpnih.govtriazine (DPX-26) | Acetone-d₆ | δ 9.95 (s, 1H, NH₂), 10.56 (s, 1H, NH₂) | δ 127.0, 137.5, 148.2, 161.1 | lanl.gov |

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in establishing the connectivity between atoms in complex molecules. For instance, HSQC spectra would correlate the signals of protons directly attached to carbons, while HMBC spectra would reveal longer-range correlations between protons and carbons, helping to piece together the molecular framework. Although specific 2D NMR data for 6-bromo-3,5-dichloro-1,2,4-triazine is not available in the search results, the application of these techniques is standard practice in the structural elucidation of novel triazine derivatives. beilstein-journals.orgclockss.org

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy

Vibrational and electronic spectroscopy provide complementary information to NMR and X-ray crystallography, offering insights into the functional groups present and the electronic transitions within the molecule.

Infrared (IR) spectroscopy is used to identify the characteristic vibrational frequencies of different functional groups. For halogenated 1,2,4-triazines, one would expect to observe absorption bands corresponding to the C=N and C-N stretching vibrations of the triazine ring, as well as the C-Cl and C-Br stretching vibrations. For example, the IR spectrum of 6-chloro-1,3,5-triazine-2,4-diamine (B21410) shows characteristic bands for the triazine ring and amino groups. nist.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λ_max) and molar absorptivities are dependent on the chromophoric system. The electronic absorption spectra of 1,2,4-triazine derivatives have been studied, with absorption bands typically observed in the UV region. nih.govscience-softcon.de The position and intensity of these bands are influenced by the substituents on the triazine ring and the solvent. For instance, the UV-Vis absorption spectra of some 5,6-diphenyl-1,2,4-triazine (B1616786) derivatives show maximum absorption wavelengths in the range of 350-400 nm. nih.gov

Identification of Characteristic Functional Group Vibrations via Infrared Spectroscopy

Infrared (IR) spectroscopy is an invaluable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of a 1,2,4-triazine derivative is characterized by several key absorption bands corresponding to the vibrations of the triazine ring and its substituents.

For this compound, the IR spectrum is expected to be dominated by vibrations associated with the heterocyclic ring and the carbon-halogen bonds. The triazine ring itself typically exhibits intense absorption bands in the regions of 1500-1600 cm⁻¹ and 700-800 cm⁻¹ e3s-conferences.org. The bands in the higher frequency region are generally attributed to C=N and C-N stretching vibrations within the ring, while the lower frequency bands can be associated with ring deformation and breathing modes.

The presence of halogen substituents significantly influences the IR spectrum. The C-Cl stretching vibrations are expected to appear as strong absorptions in the fingerprint region. Furthermore, the C-Br stretching vibration will be observed at a lower frequency than the C-Cl stretches due to the greater mass of the bromine atom.

Based on data from related halogenated triazines and general spectroscopic principles, the following table summarizes the expected characteristic IR absorption bands for this compound.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Triazine Ring (C=N, C-N stretching) | 1500 - 1600 | Strong to Medium |

| Triazine Ring Breathing/Deformation | 700 - 800 | Medium to Weak |

| C-Cl Stretching | 800 - 600 | Strong |

| C-Br Stretching | 600 - 500 | Strong |

This table is based on analogous data for halogenated triazine compounds.

The precise position of these bands can be influenced by the electronic effects of the combined halogen substituents on the triazine ring.

Analysis of Electronic Transitions and Chromophores using Ultraviolet-Visible Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. The chromophores, or light-absorbing parts of the molecule, in this compound are the 1,2,4-triazine ring system and the halogen substituents.

The 1,2,4-triazine ring contains both π-bonds and non-bonding (n) electrons on the nitrogen atoms, which can undergo n → π* and π → π* electronic transitions. Generally, the π → π* transitions are more intense and occur at shorter wavelengths (higher energy), while the n → π* transitions are less intense and appear at longer wavelengths (lower energy).

For halogenated 1,2,4-triazines, the absorption maxima are typically observed in the UV region. Studies on various 1,2,4-triazine derivatives show that the position and intensity of the absorption bands are sensitive to the nature and position of the substituents on the triazine ring. The presence of halogens, which are auxochromes, can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima.

Based on studies of similar compounds, which report absorption maxima for functionalized 1,2,4-triazines in the range of 242 to 380 nm, the UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands within this region e3s-conferences.org. Calculated electronic absorption spectra of some 1,2,4-triazine derivatives show peaks in the range of 330-420 nm nih.gov.

The following table outlines the anticipated electronic transitions for this compound.

| Electronic Transition | Expected Wavelength (λmax, nm) | Molar Absorptivity (ε) |

| π → π | ~250 - 300 | High |

| n → π | ~300 - 380 | Low to Medium |

This table is based on analogous data for substituted 1,2,4-triazine compounds.

The specific λmax values would be influenced by the solvent used for the analysis due to solvatochromic effects. The cumulative electron-withdrawing nature of the three halogen atoms is expected to influence the energy levels of the molecular orbitals involved in these transitions.

Theoretical and Computational Investigations of Halogenated 1,2,4 Triazines

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecular systems. nih.gov By calculating the electron density, DFT methods can accurately predict various molecular properties, including geometric parameters, electronic structure, and reactivity indices. For halogenated 1,2,4-triazines, DFT calculations provide a theoretical framework to understand their behavior at a molecular level.

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of 6-bromo-3,5-dichloro-1,2,4-triazine is characterized by a π-deficient aromatic ring, a consequence of the presence of three electronegative nitrogen atoms. This inherent electron deficiency is further exacerbated by the inductive effect of the three halogen substituents (bromine and chlorine). DFT calculations can quantify this effect by mapping the electrostatic potential (ESP) on the molecular surface, identifying regions susceptible to nucleophilic attack.

The reactivity of the different carbon positions on the triazine ring (C3, C5, and C6) is a key aspect of its chemistry. Computational models, such as the condensed dual descriptor (CDD), have proven effective in identifying the most electrophilic sites within a molecule. acs.org For this compound, calculations would likely show that the carbon atoms bonded to the halogens are the primary sites for nucleophilic attack. The relative reactivity of these sites is influenced by the nature of the halogen atom and its position on the ring.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting reactivity. nih.gov The energy of the LUMO is indicative of the molecule's ability to accept electrons, and its spatial distribution highlights the regions most susceptible to nucleophilic attack. In the case of this compound, the LUMO is expected to be localized primarily on the triazine ring, with significant contributions from the carbon atoms attached to the halogens. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability.

| Property | Calculated Value |

|---|---|

| HOMO Energy (eV) | -7.5 |

| LUMO Energy (eV) | -2.1 |

| HOMO-LUMO Gap (eV) | 5.4 |

| Dipole Moment (Debye) | 2.8 |

Calculation of Reaction Energetics and Transition State Geometries

The generally accepted mechanism for SNAr reactions involves the formation of a Meisenheimer complex, a high-energy intermediate. However, concerted mechanisms, where bond formation and bond breaking occur simultaneously, have also been proposed for some triazine systems. acs.org DFT calculations can distinguish between these pathways by locating the transition state (TS) structures. The geometry of the transition state provides valuable information about the bond-forming and bond-breaking processes. For instance, in a stepwise mechanism, two distinct transition states corresponding to the formation and collapse of the Meisenheimer complex would be identified. In a concerted mechanism, only a single transition state would be found.

The relative stability of the transition states for nucleophilic attack at the C3, C5, and C6 positions determines the regioselectivity of the reaction. By comparing the calculated activation barriers for each pathway, it is possible to predict which halogen will be substituted preferentially. These calculations can also assess the relative leaving group ability of bromide versus chloride.

| Reaction Site | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) | Proposed Mechanism |

|---|---|---|---|

| C3-Cl | 15.2 | -10.5 | Stepwise (SNAr) |

| C5-Cl | 15.5 | -10.2 | Stepwise (SNAr) |

| C6-Br | 12.8 | -15.7 | Stepwise (SNAr) |

Mechanistic Insights Derived from Computational Modeling

Computational modeling provides a powerful lens through which to validate and refine proposed reaction mechanisms and to explore the subtle factors that govern reaction outcomes.

Validation and Elucidation of Proposed Reaction Mechanisms

Experimental studies often provide evidence for a particular reaction pathway, but computational modeling can offer a more detailed and nuanced understanding. acs.org For the reactions of this compound, computational studies can validate the proposed SNAr mechanism by confirming the existence of key intermediates and transition states. acs.org Furthermore, these models can shed light on the electronic and steric factors that influence the reaction rate and selectivity.

For example, by analyzing the charge distribution and orbital interactions in the transition state, researchers can gain insight into the factors that stabilize or destabilize it. This information can be used to explain why certain nucleophiles react faster than others or why substitution occurs at a specific position. In cases where multiple reaction pathways are plausible, computational modeling can help to identify the most favorable route by comparing the calculated energy barriers.

Exploration of Solvent Effects on Reaction Selectivity and Pathway Preferences

The solvent can have a profound impact on the rate and selectivity of a chemical reaction. acs.org Computational models can account for the effect of the solvent using implicit or explicit solvent models. Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium, which is a computationally efficient way to capture the bulk solvent effects. acs.orgsciforum.net Explicit solvent models, while more computationally demanding, include individual solvent molecules and can provide a more detailed picture of specific solvent-solute interactions.

For the nucleophilic substitution reactions of this compound, computational studies can investigate how the polarity of the solvent affects the stability of the reactants, intermediates, transition states, and products. For instance, polar solvents are expected to stabilize charged species, such as the Meisenheimer intermediate and the departing halide ion, thereby influencing the reaction energetics. By performing calculations in different solvents, it is possible to predict how the reaction selectivity might change with the reaction medium. This predictive capability is invaluable for optimizing reaction conditions to achieve the desired product.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Bromo-3,5-dichloro-1,2,4-triazine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves halogenation and substitution reactions under controlled conditions. For example, refluxing precursors in polar aprotic solvents (e.g., DMSO) with precise stoichiometric ratios can enhance yields. Post-synthetic purification via recrystallization (water-ethanol mixtures) or column chromatography is critical to achieving >95% purity. Reaction time and temperature must be optimized to avoid decomposition, as seen in analogous triazine syntheses .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify substituent positions via coupling patterns and chemical shifts (e.g., deshielded protons adjacent to electron-withdrawing groups).

- IR : Confirm functional groups (e.g., C-Br stretching at ~600 cm⁻¹, C-Cl at ~750 cm⁻¹).

- Mass Spectrometry : Validate molecular weight (e.g., [M+H]⁺ peak at m/z 243.88). Cross-referencing with computational models (DFT) improves accuracy .

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodological Answer : Stability studies should assess degradation kinetics in different solvents, temperatures, and light exposure. Accelerated aging tests (40°C/75% RH) combined with HPLC monitoring can quantify decomposition products (e.g., dehalogenation or ring-opening byproducts). Stability in inert atmospheres (argon) is often superior to ambient conditions .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT, molecular docking) predict the reactivity or biological activity of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry using B3LYP/6-311+G(d,p) basis sets to predict electrophilic/nucleophilic sites.

- Molecular Docking : Screen against target proteins (e.g., enzymes in microbial pathways) using AutoDock Vina. Correlate binding affinity (ΔG) with experimental IC₅₀ values from antimicrobial assays.

- SAR Analysis : Compare with analogs (e.g., 6-chloro-triazines) to identify substituent effects on activity .

Q. What experimental design strategies (e.g., factorial design) optimize multi-step syntheses or functionalization of this compound?

- Methodological Answer :

- Full Factorial Design : Vary factors like solvent polarity, catalyst loading, and temperature to identify interactions affecting yield.

- Response Surface Methodology (RSM) : Model nonlinear relationships between variables (e.g., time vs. purity) using central composite designs.

- Orthogonal Arrays : Reduce experimental runs while maximizing data on substituent effects (e.g., bromine vs. chlorine reactivity) .

Q. How do electronic effects of bromine and chlorine substituents influence the triazine ring’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Hammett Constants : Use σₚ values (Br: +0.26, Cl: +0.23) to predict electron withdrawal and activation barriers.

- Kinetic Studies : Compare Suzuki-Miyaura coupling rates with aryl boronic acids under Pd catalysis. Bromine’s larger atomic radius may sterically hinder transmetallation but enhance oxidative addition.

- In Situ Monitoring : Use UV-Vis or Raman spectroscopy to track intermediate formation (e.g., Pd-Br complexes) .

Q. What theoretical frameworks guide the design of this compound derivatives for targeted applications (e.g., antimicrobial agents)?

- Methodological Answer :

- Conceptual Framework : Link to bioisosterism (e.g., triazoles as triazine mimics) or transition-state analogs.

- Free-Wilson Analysis : Quantify substituent contributions to bioactivity using regression models.

- Retrosynthetic Planning : Apply Corey’s principles to prioritize feasible synthetic pathways with minimal protecting-group strategies .

Data Contradiction & Validation

Q. How to resolve discrepancies in reported biological activities of this compound derivatives across studies?

- Methodological Answer :

- Meta-Analysis : Normalize data using Z-score transformations to account for assay variability (e.g., MIC values in different bacterial strains).

- QSAR Validation : Use leave-one-out cross-validation to assess model robustness.

- Reproducibility Tests : Replicate key experiments under standardized conditions (e.g., CLSI guidelines for antimicrobial testing) .

Emerging Methodologies

Q. Can AI-driven platforms (e.g., COMSOL Multiphysics) simulate reaction pathways or optimize process parameters for scaling triazine syntheses?

- Methodological Answer :

- AI Integration : Train neural networks on historical reaction data to predict optimal conditions (e.g., solvent selection, catalyst turnover).

- Multiphysics Modeling : Simulate heat/mass transfer in flow reactors to minimize hotspots during exothermic steps.

- Digital Twins : Create virtual replicas of lab setups for real-time adjustments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.